REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:10])=[N:4][N:5]([CH3:9])[C:6]=1[C:7]#[N:8].[CH:11](OC(=O)C)=[O:12]>>[C:7]([C:6]1[N:5]([CH3:9])[N:4]=[C:3]([CH3:10])[C:2]=1[NH:1][CH:11]=[O:12])#[N:8]
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Name
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|
Quantity
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16 g
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Type
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reactant
|
Smiles
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NC=1C(=NN(C1C#N)C)C
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Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OC(C)=O
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Type
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CUSTOM
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Details
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The residue is stirred in ether
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The starting material is obtained
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Type
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CUSTOM
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Details
|
the solution is evaporated in vacuo
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
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product
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Smiles
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C(#N)C1=C(C(=NN1C)C)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |